molecular formula C18H18ClN3O3S2 B2848095 2-((4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)methyl)-4-(furan-2-yl)thiazole CAS No. 1105216-45-2

2-((4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)methyl)-4-(furan-2-yl)thiazole

Cat. No. B2848095
CAS RN: 1105216-45-2
M. Wt: 423.93
InChI Key: WSFCOTLZJPGDHD-UHFFFAOYSA-N
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Description

2-((4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)methyl)-4-(furan-2-yl)thiazole is a synthetic compound that has gained attention in scientific research due to its potential in various applications.

Mechanism of Action

The mechanism of action of 2-((4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)methyl)-4-(furan-2-yl)thiazole is not fully understood, but it has been suggested that it may act as a serotonin and/or norepinephrine reuptake inhibitor, which would explain its potential use as an antidepressant and anxiolytic agent. It has also been suggested that it may inhibit the activity of certain enzymes involved in tumor growth, which would explain its potential use as an antitumor agent.
Biochemical and Physiological Effects
Studies have shown that 2-((4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)methyl)-4-(furan-2-yl)thiazole can have various biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters, such as serotonin and norepinephrine, in the brain, which would explain its potential use as an antidepressant and anxiolytic agent. Additionally, it has been shown to inhibit the growth of certain tumor cells and induce apoptosis, which would explain its potential use as an antitumor agent.

Advantages and Limitations for Lab Experiments

One advantage of using 2-((4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)methyl)-4-(furan-2-yl)thiazole in lab experiments is its potential for use in various applications, such as cancer treatment and mental health disorders. Additionally, its synthetic nature allows for consistent production and reproducibility of results. However, one limitation is the lack of understanding of its mechanism of action, which can make it difficult to optimize its use in certain applications.

Future Directions

There are several future directions for the study of 2-((4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)methyl)-4-(furan-2-yl)thiazole. One direction is to further investigate its mechanism of action to better understand its potential use in various applications. Additionally, there is potential for the development of new derivatives of this compound with improved efficacy and specificity. Furthermore, it would be interesting to study the potential synergistic effects of this compound with other drugs in various applications.

Synthesis Methods

The synthesis of 2-((4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)methyl)-4-(furan-2-yl)thiazole involves the reaction of 2-aminothiazole with 4-(furan-2-yl)benzaldehyde in the presence of acetic anhydride and a catalytic amount of p-toluenesulfonic acid. The resulting intermediate is then reacted with 4-(4-chlorobenzenesulfonyl)piperazine to yield the final product.

Scientific Research Applications

2-((4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)methyl)-4-(furan-2-yl)thiazole has been studied for its potential use in various scientific research applications. It has been shown to exhibit antitumor activity in vitro and in vivo, making it a promising candidate for cancer treatment. Additionally, it has been studied for its potential use as an antidepressant and anxiolytic agent.

properties

IUPAC Name

2-[[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]methyl]-4-(furan-2-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O3S2/c19-14-3-5-15(6-4-14)27(23,24)22-9-7-21(8-10-22)12-18-20-16(13-26-18)17-2-1-11-25-17/h1-6,11,13H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSFCOTLZJPGDHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC(=CS2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)methyl)-4-(furan-2-yl)thiazole

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